molecular formula C13H14N2O2 B1490633 N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide CAS No. 1353496-91-9

N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide

Cat. No. B1490633
CAS RN: 1353496-91-9
M. Wt: 230.26 g/mol
InChI Key: WMKPYUXXAACQQV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide (DMOPO) is an organic compound containing a benzamide group and a propynyl group. It is widely used in scientific research for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as phosphatases and kinases, which are involved in cellular signaling pathways. Additionally, it is believed that N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide may act as a modulator of certain receptor proteins, such as G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects
N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphatases and kinases, which are involved in cellular signaling pathways. Additionally, it has been shown to modulate the activity of certain receptor proteins, such as G protein-coupled receptors and ion channels. Furthermore, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide in lab experiments is its ability to act as an inhibitor of certain enzymes and modulator of certain receptor proteins. This makes it a useful tool for studying the effects of various drugs on the body. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide in lab experiments. For example, the compound is not very stable and can degrade over time. Additionally, the effects of N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide on the body are not yet fully understood, so there is a risk of unintended side effects.

Future Directions

There are a number of potential future directions for research involving N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide. For example, further research could be done to better understand the mechanism of action of the compound and to identify potential therapeutic applications. Additionally, further research could be done to explore the potential anti-inflammatory and anti-cancer effects of the compound. Additionally, further research could be done to identify potential uses of the compound as a reagent for detecting the presence of metals and as a catalyst in organic synthesis. Finally, further research could be done to explore the potential of using N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide as a drug delivery vehicle.

Scientific Research Applications

N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide has been used in a variety of scientific research applications. It has been used as a reagent to detect the presence of metals and as a catalyst in organic synthesis. It has also been used to study the effects of various drugs on the body. Additionally, it has been used in the synthesis of various compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles.

properties

IUPAC Name

N,N-dimethyl-3-[3-(methylamino)-3-oxoprop-1-ynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-14-12(16)8-7-10-5-4-6-11(9-10)13(17)15(2)3/h4-6,9H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKPYUXXAACQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C#CC1=CC(=CC=C1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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